molecular formula C13H15NO3 B2588734 tert-Butyl benzofuran-2-ylcarbamate CAS No. 1629535-19-8

tert-Butyl benzofuran-2-ylcarbamate

Cat. No.: B2588734
CAS No.: 1629535-19-8
M. Wt: 233.267
InChI Key: AKWKOAIDKNPCSS-UHFFFAOYSA-N
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Description

tert-Butyl benzofuran-2-ylcarbamate: is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzofuran ring and a tert-butyl carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl benzofuran-2-ylcarbamate typically involves the reaction of benzofuran-2-ylamine with tert-butyl chloroformate under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl benzofuran-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

tert-Butyl benzofuran-2-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl benzofuran-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes and proteins, affecting their activity. The benzofuran ring can interact with various biological pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl benzofuran-2-ylcarbamate stands out due to the presence of both the benzofuran ring and the tert-butyl carbamate group, which confer unique chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .

Properties

IUPAC Name

tert-butyl N-(1-benzofuran-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWKOAIDKNPCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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